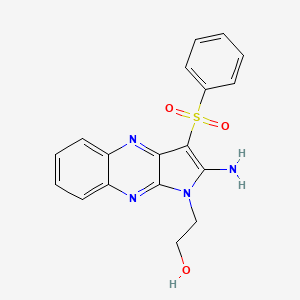

2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol

Description

2-(2-Amino-3-benzenesulfonyl-pyrrolo[2,3-B]quinoxalin-1-YL)-ethanol (hereafter referred to as Compound A) is a heterocyclic quinoxaline derivative characterized by a pyrrolo[2,3-b]quinoxaline core fused with a benzenesulfonyl group at position 3, an amino group at position 2, and an ethanol substituent at position 1. Its molecular formula is C₁₈H₁₆N₄O₃S, with a molecular weight of 392.4 g/mol (calculated). The ethanol moiety enhances hydrophilicity, while the benzenesulfonyl group contributes to steric bulk and electronic effects. Compound A is of interest in medicinal chemistry due to quinoxaline derivatives’ known roles as kinase inhibitors, antimicrobial agents, and fluorescent probes .

Properties

IUPAC Name |

2-[2-amino-3-(benzenesulfonyl)pyrrolo[3,2-b]quinoxalin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c19-17-16(26(24,25)12-6-2-1-3-7-12)15-18(22(17)10-11-23)21-14-9-5-4-8-13(14)20-15/h1-9,23H,10-11,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTROSHSTRSIAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoxaline ring system.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions, often using reagents like benzenesulfonyl chloride.

Amination: The amino group is introduced via nucleophilic substitution reactions.

Attachment of the Ethanol Moiety: The ethanol group is attached through alkylation reactions, typically using ethanol or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino and benzenesulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents for nucleophilic substitution, and electrophiles for electrophilic substitution.

Major Products

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of Compound A and structurally related quinoxaline derivatives:

Key Observations:

Substituent Effects :

- The benzenesulfonyl group in Compound A introduces electron-withdrawing effects and steric hindrance compared to the 3-chloro analog (), which may alter binding affinity in biological targets. The chloro substituent in the analog enhances lipophilicity (LogP = 2.3 vs. Compound A’s estimated lower LogP due to lack of Cl) .

- Compound 10d () lacks polar groups like -OH or -NH₂, resulting in lower TPSA (~80 Ų) and higher LogP (~3.5), making it more lipophilic than Compound A .

In contrast, Compound 10d lacks hydrogen bond donors, limiting its solubility and target engagement .

Thermal Stability: While Compound A’s melting point is unreported, Compound 10d (324–326°C) and Quinoxaline-2,3-diol (287–289°C) exhibit high thermal stability, typical of fused aromatic systems. The ethanol group in Compound A may reduce melting point compared to 10d due to increased molecular flexibility .

Synthetic Accessibility: Compound A’s benzenesulfonyl group likely requires sulfonation or coupling reactions, analogous to the 3-chloro analog’s synthesis (). In contrast, Compound 10d involves dicyanomethylene incorporation, a more specialized synthetic step .

Biological Activity

2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol is a complex organic compound notable for its unique structural features and potential biological activities. This compound is characterized by a pyrroloquinoxaline core, which is known for its interactions with various biological targets, making it of significant interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol is C26H23N5O3S, with a molecular weight of 485.6 g/mol. The compound features multiple functional groups that enhance its chemical reactivity and biological interactions. The structural components include:

- Pyrroloquinoxaline Core : Known for its diverse biological activities.

- Benzenesulfonyl Group : Contributes to the compound's reactivity and potential therapeutic effects.

- Ethanol Moiety : May influence solubility and interaction with biological systems.

Research indicates that 2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol may exert its biological effects through various mechanisms:

- Inhibition of Kinases : The compound has shown potential in inhibiting kinases involved in cell signaling pathways, particularly phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer biology and metabolic disorders .

- Modulation of Enzyme Activity : It may interact with specific enzymes or receptors, leading to altered cellular responses such as inhibition of cell proliferation or modulation of immune responses .

Therapeutic Applications

The compound has been explored for several therapeutic applications:

- Anti-Cancer Activity : Preliminary studies suggest that it may have anti-cancer properties by inhibiting tumor cell growth .

- Anti-Inflammatory Effects : Its structural features indicate potential anti-inflammatory activities, making it a candidate for further exploration in inflammatory disease models .

In Vitro Studies

A study evaluating the antiproliferative effects of various quinoxaline derivatives, including 2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol, demonstrated significant activity against several cancer cell lines. The IC50 values indicated potent inhibition of cell growth, suggesting its potential as an anti-cancer agent .

Structure-Activity Relationship (SAR)

Research has established a structure–activity relationship that highlights the importance of specific functional groups in enhancing biological activity. For instance, modifications to the benzenesulfonyl group or the ethanol moiety can significantly influence the compound's potency against cancer cells .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-{2-[2-amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-4-methylbenzamide | Pyrroloquinoxaline core with additional methylbenzamide | Potential anti-cancer properties |

| Methyl 4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinoxaline-3-carboxylate | Quinoxaline derivative with carboxylate functionality | Antibacterial activity |

| 4-thiazolone derivatives | Contains thiazolone ring with benzenesulfonamide | Inhibitory effects on carbonic anhydrase IX |

This table illustrates how variations in structure can lead to different biological activities, emphasizing the unique profile of 2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol.

Q & A

Q. What are the established synthetic routes for 2-(2-amino-3-benzenesulfonyl-pyrrolo[2,3-b]quinoxalin-1-yl)-ethanol, and how do reaction conditions influence yield?

The synthesis of pyrroloquinoxaline derivatives typically involves intramolecular cyclization of quinoxaline precursors with nucleophilic substituents. For example:

- Cyclization of quinoxalinium ylides with electron-deficient alkenes (e.g., phenyl vinyl sulfone) under basic conditions generates the pyrroloquinoxaline core .

- Copper-mediated coupling of cyclobutenedione derivatives with benzene-1,2-diamine in dimethyl sulfoxide (DMSO) at 120°C yields fused pyrroloquinoxalines (e.g., uses KOH and Cu powder for cyclization).

Methodological Tip : Optimize solvent polarity (e.g., DMSO enhances cyclization efficiency) and monitor reaction progress via TLC. Yield improvements (>60%) are achieved by controlling stoichiometry of amines and catalysts .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

- X-ray crystallography confirms bond lengths and angles (e.g., C–N bonds in the quinoxaline ring average 1.371 Å, with deviations <0.02 Å indicating planarity) .

- NMR/IR spectroscopy identifies functional groups:

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and ethanol -OH (δ 1.5–2.0 ppm, broad).

- IR : Sulfonyl S=O stretches at ~1350 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹ .

Data Interpretation : Compare crystallographic data (e.g., monoclinic P21/c space group, β=104.6°) with computational models (DFT) to resolve ambiguities .

Q. What biological activities are associated with pyrroloquinoxaline derivatives, and how does the benzenesulfonyl group modulate these effects?

Pyrroloquinoxalines exhibit kinase inhibition and antiviral activity due to their planar heterocyclic core. The benzenesulfonyl group enhances:

- Hydrophobic interactions with enzyme binding pockets (e.g., Eph tyrosine kinases).

- Electron-withdrawing effects , stabilizing charge-transfer complexes in DNA intercalation .

Experimental Design : Use luciferase reporter assays to evaluate false-positive inhibition (e.g., IC₅₀ <10 µM in firefly luciferase models) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts or crystallographic parameters) be resolved for this compound?

Contradictions arise from polymorphism or solvent-induced conformational changes :

- Example : Quinoxaline C–N bond lengths vary between 1.299–1.392 Å across polymorphs .

- Resolution : Use dynamic NMR to probe rotational barriers of the benzenesulfonyl group or employ synchrotron XRD for high-resolution crystallography .

Case Study : Hirano et al. (2002) observed unsubstituted C11 positions in similar structures, requiring re-refinement of disordered regions .

Q. What strategies optimize the regioselectivity of substitutions on the pyrroloquinoxaline core during synthesis?

- Electronic directing groups : The amino group at position 2 directs electrophilic substitution to C4/C7 via resonance stabilization.

- Steric effects : Bulky benzenesulfonyl groups at C3 favor functionalization at less hindered positions (e.g., C1 ethanol moiety) .

Methodology : Use DFT calculations (e.g., Fukui indices) to predict reactive sites or employ Pd-catalyzed C–H activation for late-stage diversification .

Q. How do solvent polarity and temperature affect the stability of the ethanol side chain in aqueous or biological matrices?

- The ethanol group undergoes pH-dependent oxidation to ketones in aqueous media (t₁/₂ ~48 h at pH 7.4).

- Stabilization : Co-solvents like PEG-400 or cyclodextrin inclusion complexes reduce degradation .

Experimental Validation : Monitor via LC-MS (e.g., m/z [M+H]+ = 415.1) and compare Arrhenius plots at 25°C vs. 37°C .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets (e.g., kinases)?

- Docking simulations (AutoDock Vina) using crystal structures (PDB: 3Q) predict binding to ATP pockets.

- MD simulations (GROMACS) assess stability of sulfonyl–arginine salt bridges over 100-ns trajectories .

Validation : Correlate computed binding energies (ΔG < -8 kcal/mol) with enzymatic IC₅₀ values from kinase assays .

Data Contradiction Analysis

Q. Conflicting reports on biological activity: How to determine if observed effects are target-specific or assay artifacts?

Q. Discrepancies in synthetic yields: Are they due to impurities or competing reaction pathways?

- HPLC-MS identifies byproducts (e.g., over-oxidized sulfones or dimerized intermediates).

- Mechanistic studies : Use isotopic labeling (¹³C-quinoxaline) to trace cyclization pathways .

Tables

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value () |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 19.0915, 9.9636, 10.4203 |

| β (°) | 104.619 |

| V (ų) | 1917.98 |

| C7–N1 bond length (Å) | 1.371 (mean) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.